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Compound Name: AR03

Cat. No.: B1667146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AR03, also known as BMH-23, is a potent small molecule inhibitor of Apurinic/apyrimidinic

endonuclease 1 (Ape1).[1][2] Ape1 is a critical enzyme in the Base Excision Repair (BER)

pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common

forms of DNA damage. By inhibiting Ape1, AR03 prevents the repair of these sites, leading to

an accumulation of DNA damage and subsequently, cell death. This mechanism makes AR03
a promising agent for cancer therapy, particularly in combination with DNA-damaging agents

like temozolomide, where it has been shown to potentiate their cytotoxic effects in glioblastoma

cells.[1][2]

These application notes provide detailed information on the solubility of AR03 and protocols for

its use in common in vitro assays to assess its activity and cellular effects.
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Property Value Source

Chemical Name
2,4,9-trimethylbenzo[b][3]

[4]naphthyridin-5-amine
Axon Medchem

Synonyms BMH-23, Ape1 Inhibitor AR03
MedchemExpress, AbMole

BioScience

Molecular Formula C15H15N3 Axon Medchem

Molecular Weight 237.3 g/mol Axon Medchem

IC50 (Ape1) 2.1 µM [1][2]

Solubility
Soluble in DMSO and 0.1N

HCl(aq)
[3]

Mechanism of Action: Inhibition of the Base
Excision Repair Pathway
AR03 exerts its biological effect by directly inhibiting the endonuclease activity of Ape1. In the

Base Excision Repair (BER) pathway, DNA glycosylases first recognize and remove damaged

bases, creating an apurinic/apyrimidinic (AP) site. Ape1 is then responsible for incising the

phosphodiester backbone immediately 5' to the AP site, creating a 3'-hydroxyl terminus that is

essential for subsequent repair synthesis by DNA polymerase and ligation by DNA ligase. By

inhibiting Ape1, AR03 blocks this crucial step, leading to the accumulation of cytotoxic AP sites

in the DNA. This accumulation of unrepaired DNA damage can trigger cell cycle arrest and

apoptosis.
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Caption: Inhibition of the Base Excision Repair pathway by AR03.

Experimental Protocols
Preparation of AR03 Stock Solution

Reconstitution: Based on its solubility, AR03 can be dissolved in dimethyl sulfoxide (DMSO)

to prepare a high-concentration stock solution (e.g., 10 mM).

Procedure: a. Briefly centrifuge the vial of AR03 to ensure the powder is at the bottom. b.

Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. c.

Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for

5-10 minutes) may be used if necessary.
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Storage: Store the AR03 stock solution in aliquots at -20°C or -80°C to avoid repeated

freeze-thaw cycles.

Protocol 1: In Vitro Ape1 Endonuclease Activity Assay
(Fluorescence-Based)
This assay measures the endonuclease activity of purified Ape1 enzyme on a fluorogenic DNA

substrate. Inhibition of this activity by AR03 results in a decrease in the fluorescence signal.

Materials:

Purified recombinant human Ape1 protein

Fluorescently labeled oligonucleotide substrate: A hairpin-forming oligonucleotide with a

fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other, containing

a tetrahydrofuran (THF) moiety as an abasic site mimic.

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 2 mM DTT.[5]

AR03 stock solution (in DMSO)

DMSO (for control)

96-well or 384-well black microplates

Fluorescence plate reader

Workflow Diagram:
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Caption: Workflow for the fluorescence-based Ape1 inhibition assay.
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Procedure:

Prepare Reagents: a. Dilute the Ape1 protein in Assay Buffer to the desired final

concentration (e.g., 0.35 nM).[5] b. Dilute the fluorescent substrate in Assay Buffer to the

desired final concentration (e.g., 25 nM).[5] c. Prepare serial dilutions of AR03 in DMSO, and

then dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1%.

Assay Setup: a. To each well of a microplate, add the Assay Buffer, fluorescent substrate,

and either AR03 dilution or DMSO (for the no-inhibitor control). b. Include a "no enzyme"

control containing Assay Buffer, substrate, and DMSO. c. Pre-incubate the plate at room

temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

Initiate Reaction: a. Add the diluted Ape1 enzyme to all wells except the "no enzyme" control

to start the reaction.

Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to

37°C. b. Measure the increase in fluorescence over time (kinetic mode) at appropriate

excitation and emission wavelengths for the fluorophore (e.g., 495 nm excitation and 530 nm

emission for FAM).[5]

Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for

each concentration of AR03. b. Normalize the velocities to the no-inhibitor control (100%

activity) and the no-enzyme control (0% activity). c. Plot the percentage of Ape1 activity

against the logarithm of the AR03 concentration and fit the data to a dose-response curve to

determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of AR03, alone or in combination with a DNA-damaging

agent like temozolomide (TMZ), on the viability of cancer cells. The assay measures the

metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

Glioblastoma cell line (e.g., SF767, U87 MG)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

AR03 stock solution (in DMSO)

Temozolomide (TMZ) stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

96-well clear flat-bottom microplates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: a. Trypsinize and count the glioblastoma cells. b. Seed the cells in a 96-well

plate at a density of approximately 4 x 10³ cells per well in 100 µL of complete medium.[6] c.

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Drug Treatment: a. Prepare serial dilutions of AR03 and TMZ in complete medium from the

stock solutions. b. For combination studies, prepare a matrix of concentrations of both drugs.

c. Remove the medium from the wells and add 100 µL of the medium containing the drugs

(or DMSO as a vehicle control). d. Incubate the plate for 72 hours at 37°C in a 5% CO₂

incubator.[6]

MTT Addition and Incubation: a. After the 72-hour incubation, add 20 µL of MTT solution (5

mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C until purple

formazan crystals are visible.

Formazan Solubilization: a. Carefully remove the medium from each well without disturbing

the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c.

Gently pipette up and down or place the plate on a shaker for 5-10 minutes to dissolve the

formazan crystals completely.
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Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the

absorbance of the experimental wells. b. Express the cell viability as a percentage of the

vehicle-treated control cells. c. Plot the percentage of cell viability against the drug

concentration and determine the IC50 values. For combination studies, combination index

(CI) values can be calculated to assess synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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